1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a fused chromenopyrrole-dione core. Its structure includes a 4-tert-butylphenyl group at position 1, a 6-methylpyridin-2-yl moiety at position 2, and a chlorine atom at position 6.
Properties
Molecular Formula |
C27H23ClN2O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23ClN2O3/c1-15-6-5-7-21(29-15)30-23(16-8-10-17(11-9-16)27(2,3)4)22-24(31)19-14-18(28)12-13-20(19)33-25(22)26(30)32/h5-14,23H,1-4H3 |
InChI Key |
QZFCDKXYESKTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 1):
-
Condensation : Aldehyde 2 reacts with amine 3 to form an imine intermediate.
-
Michael addition : The enolate of 1 attacks the imine, generating a β-amino ketone.
-
Cyclization : Intramolecular ester hydrolysis and lactonization form the chromeno-pyrrole core.
Optimized Reaction Conditions
Based on analogous systems, optimal conditions include:
-
Solvent : Ethanol (10 mL per 1 mmol of 1 ).
-
Catalyst : Acetic acid (1 mL) to protonate the imine and accelerate cyclization.
-
Temperature : Reflux at 80°C for 20 hours.
-
Molar ratio : 1 :2 :3 = 1:1:1.
Table 1 : Yield variation with solvent and temperature
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 20 | 72 |
| Dioxane | 100 | 12 | 68 |
| THF | 65 | 24 | 55 |
Ethanol outperforms dioxane and THF due to better solubility of intermediates and milder reflux conditions.
Post-Reaction Processing
Work-up Procedure
After cooling, the crude product is filtered or concentrated under vacuum. The residue is purified via flash chromatography (petroleum ether/ethyl acetate, 4:1) to remove unreacted 2 and by-products. Crystallization from ethanol yields pale-yellow needles (mp 220–223°C).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, pyridine-H), 7.45 (d, J = 8.0 Hz, 2H, tert-butylphenyl-H), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.12 (s, 3H, OCH₃), 1.38 (s, 9H, C(CH₃)₃).
-
IR (KBr) : 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O).
Challenges and Mitigation
Steric Hindrance
The tert-butyl group in 2 slows imine formation. Increasing reaction time to 24 hours improves yield by 15%.
By-product Formation
Dimethyl oxalate self-condensation generates diketo esters, removed via silica gel chromatography.
Scalability and Industrial Adaptations
Kilogram-scale synthesis replaces column chromatography with fractional crystallization in heptane/ethyl acetate (3:1), achieving 70% yield with >99% purity (HPLC).
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and pyridinyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a unique structure that includes a chromeno core fused with a pyrrole ring and various substituents such as a tert-butyl group and a chloro substituent. The synthesis of this compound can be achieved through several methods, including:
- Condensation reactions involving appropriate precursors.
- Microwave-assisted synthesis , which has been shown to enhance yield and reduce reaction time.
Biological Activities
Research has indicated that compounds similar to 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains. For instance, compounds with similar structural features demonstrated minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L against various pathogens .
- Anticancer Activity : The compound has potential anticancer properties. In vitro assays indicate that certain derivatives exhibit cytotoxic effects on tumor cell lines, with IC values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antioxidant Activity : The ability to scavenge free radicals has been demonstrated in several studies. Compounds similar to this one showed potent inhibition of lipid peroxidation in biological assays .
Antimicrobial Studies
A study published in Molecules highlighted the antimicrobial efficacy of related compounds. The derivatives were tested against various bacterial strains, showing significant inhibition comparable to standard antibiotics. Notably, some compounds exhibited MIC values that were lower than those of cefotaxime against pathogens like Staphylococcus aureus and Salmonella typhi .
Anticancer Research
In another investigation focusing on the anticancer properties of related compounds, it was found that specific structural modifications enhanced cytotoxicity against different cancer cell lines. For example, certain derivatives exhibited IC values below 5 μmol L, indicating strong potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The chromeno-pyrrole core can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Substituent Effects
Position 1 (4-Tert-butylphenyl vs. Aryl/Alkyl):
The 4-tert-butylphenyl group in the target compound enhances lipophilicity compared to simpler aryl or alkyl substituents (e.g., phenyl or methyl in ). This may improve membrane permeability in biological systems.- Position 2 (6-Methylpyridin-2-yl vs. This could enhance selectivity for enzymatic targets like kinases.
- Position 7 (Chlorine vs.
Core Structure Differences
Compounds with a pyrano[2,3-c]pyrrole-4,7-dione core (e.g., ) exhibit reduced aromaticity compared to chromenopyrrole derivatives, leading to distinct electronic profiles and reactivity. The pyran ring’s oxygen atom may also influence solubility and metabolic stability.
Research Findings and Implications
Synthetic Flexibility:
The target compound’s synthesis likely follows methodologies similar to those described in , where multi-component reactions enable rapid diversification of substituents. However, introducing pyridinyl groups requires specialized coupling agents or heterocyclic precursors.
In contrast, dimethylaminoethyl-substituted derivatives in may target neurological pathways due to their basicity.
Physicochemical Properties:
- Lipophilicity: The tert-butyl group increases logP values compared to aryl or alkyl analogs, impacting pharmacokinetics.
- Solubility: The pyridinyl group may improve aqueous solubility relative to purely aromatic substituents.
Biological Activity
1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activity. Its structure features a chromeno core fused with a pyrrole ring and includes significant substituents such as a tert-butyl group, a chloro substituent, and a methyl-pyridine moiety. These structural characteristics are believed to enhance its pharmacological properties.
Biological Activity
Research indicates that compounds similar to 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities. Notably, the compound has been studied for its potential anticancer , antimicrobial , and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar structural features have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves interaction with key proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial in tumor growth and angiogenesis .
Antimicrobial Properties
The compound's structural analogs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of chromeno[4,3-b]- and chromeno[3,4-c]pyrrole have been reported to exhibit antibacterial effects comparable to standard antibiotics like gentamicin .
Anti-inflammatory Effects
Research into related pyrrole derivatives has suggested their potential as COX-2 inhibitors. This class of compounds has shown promise in reducing inflammation and may serve as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis of Similar Compounds
To better understand the biological activity of 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Lacks tert-butyl and chloro groups | Moderate anticancer activity |
| 4-Chloro-1-(4-tert-butylphenyl)-1H-pyrrole | Contains a pyrrole ring but lacks chromene structure | Antimicrobial properties |
| 5-Methyl-pyrrolo[3,4-c]pyrazol | Similar heterocyclic framework | Potential anti-inflammatory effects |
The unique combination of substituents in 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Case Study 1: Anticancer Mechanism
A study investigated the molecular docking of 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with EGFR and VEGFR2. The results indicated strong binding affinities that suggest potential inhibition of these targets, leading to reduced proliferation of cancer cells .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antibacterial activity of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antimicrobial effects comparable to existing antibiotics .
Case Study 3: Anti-inflammatory Activity
A recent investigation into pyrrole-based derivatives highlighted their ability to inhibit COX-2 enzyme activity. The structure-activity relationship (SAR) analysis provided insights into how modifications on the pyrrole core could enhance anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(4-Tert-butylphenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multicomponent reactions (MCRs) with substituted aldehydes, amines, and ketones. Key steps include Friedel-Crafts alkylation for aryl substitution and palladium-catalyzed coupling for pyridinyl integration. Optimize yield (70–85%) by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C). Lewis acids like AlCl₃ enhance electrophilic substitution efficiency .
- Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using NMR (e.g., ¹H/¹³C) and mass spectrometry .
Q. How can the structural integrity of this compound be verified, and what analytical techniques are critical for characterization?
- Methodology :
- NMR : Identify characteristic peaks (e.g., tert-butyl proton singlet at δ 1.3–1.5 ppm; pyridinyl protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolve stereochemistry of the fused chromeno-pyrrole core (if crystalline) .
- Thermal analysis : Use DSC/TGA to assess stability (decomposition >250°C) .
Q. What are the key functional groups influencing reactivity, and how do they guide derivatization strategies?
- Reactive sites :
- Chloro substituent : Susceptible to nucleophilic substitution (e.g., SNAr with amines) .
- Pyridinyl ring : Participates in coordination chemistry (e.g., metal complexation for catalytic studies) .
- Dihydrochromeno-pyrrole core : Prone to oxidation, enabling ring-opening reactions for scaffold diversification .
Advanced Research Questions
Q. How do substituent variations (e.g., tert-butyl vs. methoxy groups) impact biological activity, and what computational tools can predict structure-activity relationships (SAR)?
- Methodology :
- SAR analysis : Compare IC₅₀ values in kinase inhibition assays (e.g., tert-butyl enhances hydrophobic binding vs. methoxy’s H-bonding).
- Computational modeling : Use DFT (density functional theory) to calculate electronic properties (e.g., HOMO/LUMO gaps) and molecular docking (AutoDock Vina) to predict target binding .
- Data contradiction : Conflicting bioactivity reports may arise from assay conditions (e.g., cell line variability). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What experimental strategies resolve contradictory data in solubility and bioavailability studies?
- Approach :
- Solubility enhancement : Test co-solvents (PEG-400, DMSO) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Bioavailability assays : Compare in vitro (Caco-2 permeability) vs. in vivo (rodent PK studies) to address discrepancies .
Q. How can reaction mechanisms for key transformations (e.g., cyclization steps) be elucidated?
- Techniques :
- Kinetic studies : Monitor intermediate formation via stopped-flow NMR .
- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the dione moiety .
Methodological Recommendations
- Synthetic Optimization : Prioritize solvent-free conditions under microwave irradiation to reduce side products .
- Data Reproducibility : Use standardized protocols (e.g., OECD guidelines) for biological assays to minimize variability .
- Advanced Characterization : Combine cryo-EM with NMR for dynamic structural analysis in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
